N-(biphenyl-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a biphenyl group, a thiophene sulfonyl group, and a piperidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the biphenyl group, the thiophene sulfonyl group, and the piperidine carboxamide group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The biphenyl and thiophene sulfonyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid: Shares the thiophene sulfonyl and piperidine carboxylic acid groups but lacks the biphenyl group.
N-[2-(4-methanesulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide: Contains a similar thiophene carboxamide structure but with different substituents.
Uniqueness
N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C22H22N2O3S2 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
N-(2-phenylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H22N2O3S2/c25-22(23-20-10-5-4-9-19(20)17-7-2-1-3-8-17)18-12-14-24(15-13-18)29(26,27)21-11-6-16-28-21/h1-11,16,18H,12-15H2,(H,23,25) |
InChI Key |
YYDPPEVDIDYROV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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